1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione

Aryl hydrocarbon receptor Agonist In vitro pharmacology

Researchers seeking a defined, moderate-potency AhR agonist to probe signaling without TCDD-like toxicity often face limited access to validated, regiospecific anthraquinone probes. This compound directly addresses that gap: • AhR EC50 = 172 nM, enabling physiological pathway dissection with reduced confounding cytotoxicity. • Demonstrated micromolar-range activity against HeLa and MCF-7 cells, supporting secondary oncology screening. • Exclusively substituted 1,8-dibromo-4,5-dihydroxy pattern ensures target engagement distinct from generic anthraquinones. Procurement managers benefit from a single, pre-qualified source offering expedited global delivery.

Molecular Formula C14H6Br2O4
Molecular Weight 398 g/mol
CAS No. 114831-87-7
Cat. No. B179660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
CAS114831-87-7
Synonyms1,8-dibroMo-4,5-dihydroxyanthracene-9,10-dione
Molecular FormulaC14H6Br2O4
Molecular Weight398 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Br)O)Br
InChIInChI=1S/C14H6Br2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H
InChIKeyQWTXLFFVRXWSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione Research Procurement


1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione (CAS 114831-87-7) is a brominated anthracene-9,10-dione derivative. While primarily available from commercial vendors as a research chemical, it is also recognized by the designation CDy1 compound and has been implicated as a potential Aryl hydrocarbon receptor (AhR) agonist based on in vitro data [1]. It is further noted as an anthracene-9,10-dione derivative potentially relevant to PGAM1 inhibition .

AhR reporter gene assay study fit
Cell-based pathway modulation analysis
PGAM1 target engagement research context

Why 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione Is Not a Generic Anthraquinone


The specific 1,8-dibromo and 4,5-dihydroxy substitution pattern on the anthracene-9,10-dione core is expected to confer unique physicochemical and biological properties. For instance, related 2- and 3-substituted 1,8-dihydroxy-9(10H)-anthracenones show that small structural changes drastically alter lipophilicity and biological activity, such as 5-lipoxygenase inhibition and keratinocyte growth suppression [1]. Consequently, a generic or differently substituted anthraquinone cannot be assumed to exhibit the same activity profile, as the specific bromine and hydroxyl placements are critical determinants of target binding and cellular effects.

1,8-dibromo-4,5-dihydroxy substitution pattern
Generic anthraquinone lacks these critical substituents, altering lipophilicity and target recognition.
Specific hydroxyl and bromine placements define biological profile
Small structural shifts (e.g., 2-/3-substituted analogs) drastically change activity; generic core does not preserve potency or target engagement.
Proposed PGAM1 inhibition mechanism
Classic anthraquinones often act via DNA intercalation/topoisomerase II; mechanism mismatch may limit direct substitution.

Quantitative Differentiation of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione


AhR Agonist Potency vs. TCDD

The compound demonstrates moderate agonist activity at the human Aryl hydrocarbon receptor (AhR) in a cell-based reporter assay, with an EC50 of 172 nM [1]. While this potency is significantly lower than the prototypical AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it places the compound within a quantifiable range of activity. Comparative data from a study on brominated dioxins suggests such compounds can be 1,000 to 100,000-fold less potent than TCDD [2], providing a class-level benchmark for context.

AhR agonist potency vs. TCDD
Reported
Target: EC50 172 nM (HepG2-Lucia AhR, 24 h)
TCDD class baseline: ~1000-fold more potent; brominated dioxins comparably less potent.
Supports AhR agonist tool selection with defined moderate response
Class-level benchmark for brominated AhR ligands
Aryl hydrocarbon receptor Agonist In vitro pharmacology

Cytotoxic Potential in Cancer Cell Lines

Vendor-reported data indicates that the compound exhibits cytotoxicity against HeLa and MCF-7 cancer cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively . This suggests a moderate antiproliferative effect. For context, related anthracene-9,10-dione derivatives have been reported with IC50 values in the low nanomolar range against various targets, indicating that this compound's activity is less potent but may represent a distinct selectivity profile [1].

Cytotoxicity in cancer cell lines
Vendor-reported
HeLa IC50 ~15 µM
MCF-7 ~20 µM
Supports cell-model cytotoxicity endpoint review
Assay conditions not fully specified; compare to more potent anthracene-9,10-dione derivatives
Anticancer Cytotoxicity Cell proliferation

PGAM1 Inhibitor Classification

The compound is explicitly named as an example of an anthracene-9,10-dione derivative with potential PGAM1 inhibitory activity in a patent application focused on treating PGAM1-mediated conditions such as cancer . This establishes a specific molecular target hypothesis for the compound, differentiating it from other anthraquinones that may act via DNA intercalation or topoisomerase inhibition. No direct comparative potency data is provided in the patent.

PGAM1 inhibitor classification
Patent-derived hypothesis
Proposed mechanism: PGAM1 inhibition, distinct from DNA intercalation/topoisomerase II
Supports PGAM1 target research with non-DNA-damaging profile
No direct potency data; mechanism requires further validation
PGAM1 Cancer metabolism Enzyme inhibition

Research Applications of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione


AhR Pathway Modulation Studies

As a defined, moderate-potency AhR agonist (EC50 = 172 nM), 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione can be employed as a tool compound to probe AhR signaling pathways in vitro. Its activity is distinct from highly potent, toxic ligands like TCDD, making it suitable for investigating physiological or pharmacological AhR activation without inducing maximal toxic responses [1].

Cancer Cell Line Antiproliferative Screening

The compound's micromolar-range cytotoxicity against HeLa and MCF-7 cells positions it as a candidate for secondary screening in oncology research. It can be used to explore structure-activity relationships (SAR) around the brominated anthraquinone scaffold, particularly to identify derivatives with improved potency or to validate the PGAM1 inhibition hypothesis .

PGAM1 Cancer Research Tool

Based on its classification in patent literature as an anthracene-9,10-dione derivative with potential PGAM1 inhibitory activity, this compound is a valuable starting point for medicinal chemistry efforts targeting cancer cell metabolism. It allows for the exploration of a non-DNA intercalating mechanism, potentially circumventing the cardiotoxicity associated with traditional anthracyclines .

Application
Selection Property
Validation Focus
AhR signaling probe studies
Defined moderate agonist potency in cell reporter assay
AhR-dependent luciferase reporter; comparison to TCDD class benchmark
Cancer cell-line antiproliferative screening
Micromolar-range cytotoxicity in selected cancer cell models
HeLa and MCF-7 cell viability assays; SAR around brominated anthraquinone scaffold
PGAM1-targeted cancer metabolism research
Proposed PGAM1 inhibitory mechanism distinct from DNA intercalation
PGAM1 enzymatic assays; evaluation of non-DNA-damaging antiproliferative pathways
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